molecular formula C13H22BFO2 B6177450 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2715119-85-8

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6177450
M. Wt: 240.1
InChI Key:
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Description

2-{6-Fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FSPH) is a fluorinated boron-containing compound that has recently emerged as a promising synthetic reagent for organic synthesis. It has a wide range of potential applications in the fields of medicinal chemistry, materials science, and catalysis. FSPH has attracted attention due to its unique characteristics, such as its high reactivity and low toxicity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol with boron tribromide followed by reaction with 6-fluorospiro[3.3]heptane-2-ol and then with potassium tert-butoxide in the presence of tetrahydrofuran. The resulting intermediate is then reacted with bis(pinacolato)diboron in the presence of palladium catalyst to yield the final product.

Starting Materials
2,2,4,4-tetramethyl-1,3-cyclobutanediol, boron tribromide, 6-fluorospiro[3.3]heptane-2-ol, potassium tert-butoxide, tetrahydrofuran, bis(pinacolato)diboron, palladium catalyst

Reaction
1. React 2,2,4,4-tetramethyl-1,3-cyclobutanediol with boron tribromide in the presence of dichloromethane to yield the corresponding boronate ester., 2. React the boronate ester with 6-fluorospiro[3.3]heptane-2-ol in the presence of potassium tert-butoxide and tetrahydrofuran to yield the intermediate., 3. React the intermediate with bis(pinacolato)diboron in the presence of palladium catalyst to yield the final product, 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has recently been used in a variety of scientific research applications. It has been used as a synthetic reagent in the synthesis of a variety of organic compounds, such as carboxylic acid derivatives, amines, and phosphonates. It has also been used as an organocatalyst in the synthesis of heterocyclic compounds and as a catalyst for the formation of carbon-carbon bonds. Furthermore, 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the synthesis of biologically active compounds, such as peptides, nucleosides, and carbohydrates.

Mechanism Of Action

The mechanism of action of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. It is believed to involve the activation of the boron-containing group by a base, such as triethylamine, which facilitates the formation of a reactive species. This species then reacts with the desired substrate to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have not yet been studied in detail. However, it is believed to be non-toxic and non-carcinogenic. Furthermore, it is expected to be biodegradable and non-persistent in the environment.

Advantages And Limitations For Lab Experiments

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. Furthermore, it is highly reactive and can be used in a wide range of organic reactions. However, it has some limitations. It is sensitive to moisture and light and can decompose over time.

Future Directions

There are several potential future directions for 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research. One direction is to explore its potential applications in the synthesis of novel drugs. Another direction is to investigate its potential use in the synthesis of materials for use in energy storage and conversion. Additionally, further research is needed to elucidate the mechanism of action of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and to investigate its biochemical and physiological effects. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

properties

CAS RN

2715119-85-8

Product Name

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H22BFO2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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